molecular formula C13H20FN3O3 B13912805 tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate

Cat. No.: B13912805
M. Wt: 285.31 g/mol
InChI Key: YYAZEHMZSYPKAM-UHFFFAOYSA-N
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Description

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C₁₃H₂₀FN₃O₃ and a molecular weight of 285.3146 g/mol . This compound is characterized by the presence of a pyrazole ring, a tetrahydropyran ring, and a tert-butyl carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H20FN3O3

Molecular Weight

285.31 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-2-(oxan-2-yl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C13H20FN3O3/c1-13(2,3)20-12(18)16-11-9(14)8-15-17(11)10-6-4-5-7-19-10/h8,10H,4-7H2,1-3H3,(H,16,18)

InChI Key

YYAZEHMZSYPKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C2CCCCO2)F

Origin of Product

United States

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